molecular formula C19H18N2O2S B2594283 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 2034515-30-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2594283
CAS No.: 2034515-30-3
M. Wt: 338.43
InChI Key: VSPHAGSOKNBDBH-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Antibacterial Agents

Researchers have explored the structural analogs of benzo[d]thiazole derivatives due to their promising antibacterial activity. A study focusing on the design, synthesis, and quantitative structure-activity relationships (QSAR) of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed novel compounds exhibiting significant antibacterial potency, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest that derivatives of benzo[d]thiazole, potentially including N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide, could serve as effective antibacterial agents (Palkar et al., 2017).

Reactivity and Electrophilic Substitution Reactions

The reactivity of benzo[d]thiazole derivatives under various conditions has been a subject of research, providing insights into their chemical behavior and potential applications in synthesizing more complex molecules. Studies on the synthesis and reactivity of related compounds, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, have demonstrated their susceptibility to electrophilic substitution reactions, which could be leveraged for creating novel derivatives with specific functionalities (Aleksandrov & El’chaninov, 2017).

Potential Antimicrobial and Cytotoxic Activities

The exploration of thiazole and benzo[d]thiazole derivatives has also extended to their antimicrobial and cytotoxic activities. Some studies have synthesized and evaluated the antimicrobial potential of thiazole-5-carboxamide derivatives, highlighting their effectiveness against various bacterial and fungal strains. This research avenue suggests that this compound could be investigated for similar bioactivities, contributing to the development of new antimicrobial agents (Mhaske et al., 2011).

Exploration as Chemosensors

Derivatives of benzo[d]thiazole have found applications as chemosensors, particularly for the detection of anions such as cyanide. Research involving coumarin benzothiazole derivatives has shown that these compounds can serve as effective sensors, offering a pathway for the development of novel detection systems based on structural analogs like this compound (Wang et al., 2015).

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12(10-13-6-7-16-14(11-13)8-9-23-16)20-18(22)19-21-15-4-2-3-5-17(15)24-19/h2-7,11-12H,8-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPHAGSOKNBDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.